![molecular formula C9H16O3 B15238716 [3-(Oxan-4-yl)oxetan-3-yl]methanol](/img/structure/B15238716.png)
[3-(Oxan-4-yl)oxetan-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Oxan-4-yl)oxetan-3-yl]methanol: is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound features a unique structure that includes both an oxane (tetrahydropyran) ring and an oxetane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Oxan-4-yl)oxetan-3-yl]methanol typically involves the formation of the oxetane ring followed by the introduction of the oxane ring. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a halohydrin or an epoxide.
Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction where a suitable nucleophile attacks the oxetane ring, leading to ring opening and subsequent cyclization to form the oxane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of efficient catalysts and reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
[3-(Oxan-4-yl)oxetan-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation, or tosyl chloride (TsCl) for etherification, are frequently employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various alcohols or hydrocarbons.
Substitution: Halides, amines, or ethers.
Scientific Research Applications
[3-(Oxan-4-yl)oxetan-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [3-(Oxan-4-yl)oxetan-3-yl]methanol depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in enzymatic reactions that involve the formation or cleavage of chemical bonds. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[3-(Oxan-4-yl)oxetan-3-yl]methanol: C9H16O3
[3-(Oxan-4-yl)oxetan-3-yl]ethanol: C10H18O3
[3-(Oxan-4-yl)oxetan-3-yl]propane-1-ol: C11H20O3
Uniqueness
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may not provide.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
[3-(oxan-4-yl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C9H16O3/c10-5-9(6-12-7-9)8-1-3-11-4-2-8/h8,10H,1-7H2 |
InChI Key |
NLIWMLZQXHEYTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2(COC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


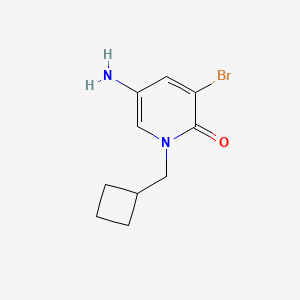
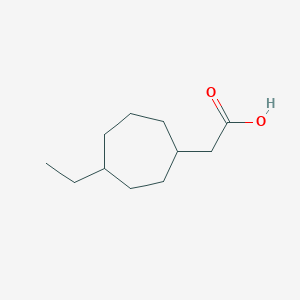
![1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B15238651.png)
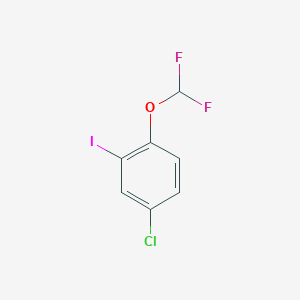

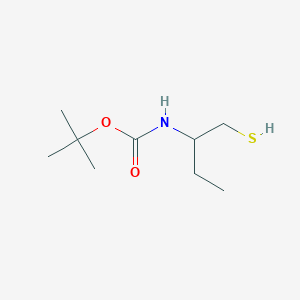
![3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile](/img/structure/B15238674.png)

![3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15238690.png)
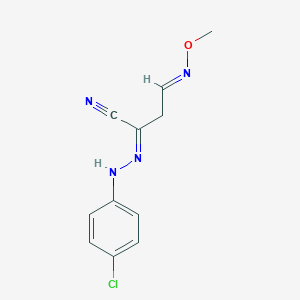
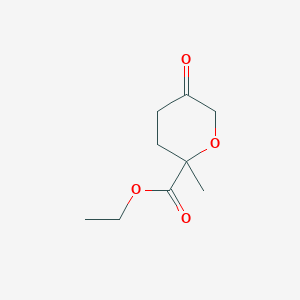
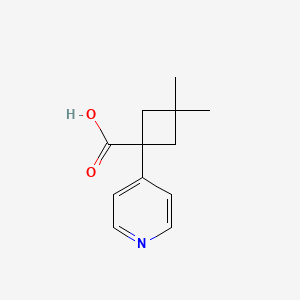
![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B15238713.png)

